molecular formula C11H14N4O6 B15290646 Xanthosine, 1-methyl- CAS No. 23392-10-1

Xanthosine, 1-methyl-

Cat. No.: B15290646
CAS No.: 23392-10-1
M. Wt: 298.25 g/mol
InChI Key: SOBHTUPJYFGBBX-KQYNXXCUSA-N
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Description

Xanthosine, 1-methyl- is a nucleoside derived from xanthine and ribose It is a methylated derivative of xanthosine, which is a key intermediate in the biosynthesis of caffeine and other methylxanthines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xanthosine, 1-methyl- typically involves the methylation of xanthosine. One common method is the use of S-adenosyl-L-methionine (SAM) as a methyl donor in the presence of xanthosine methyltransferase (XMT). The reaction conditions often include a pH of around 8.5 and temperatures conducive to enzyme activity .

Industrial Production Methods: Industrial production of Xanthosine, 1-methyl- can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms. For instance, Escherichia coli can be engineered to express xanthosine methyltransferase, enabling the conversion of xanthosine to Xanthosine, 1-methyl- in a controlled fermentation process .

Chemical Reactions Analysis

Types of Reactions: Xanthosine, 1-methyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Nucleophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions often involve nucleophiles like halides or amines in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of xanthine derivatives, while substitution reactions can yield various methylated or functionalized nucleosides .

Scientific Research Applications

Xanthosine, 1-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Xanthosine, 1-methyl- involves its role as a methyl donor in biochemical reactions. It interacts with various enzymes, such as xanthosine methyltransferase, to transfer methyl groups to target molecules. This process is crucial in the biosynthesis of methylxanthines like caffeine. The molecular targets include nucleosides and nucleotides, and the pathways involved are part of the broader purine metabolism .

Comparison with Similar Compounds

    Xanthosine: The non-methylated precursor of Xanthosine, 1-methyl-.

    Caffeine (1,3,7-trimethylxanthine): A widely known stimulant derived from methylxanthines.

    Theobromine (3,7-dimethylxanthine): Another methylxanthine found in chocolate.

    Theophylline (1,3-dimethylxanthine): Used in medicine for its bronchodilator effects

Uniqueness: Xanthosine, 1-methyl- is unique due to its specific role in the biosynthesis of caffeine and its intermediate position in the methylation pathway. Unlike caffeine and theobromine, which are end products, Xanthosine, 1-methyl- serves as a crucial intermediate, making it essential for understanding and manipulating the biosynthesis of these important compounds .

Properties

CAS No.

23392-10-1

Molecular Formula

C11H14N4O6

Molecular Weight

298.25 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-3H-purine-2,6-dione

InChI

InChI=1S/C11H14N4O6/c1-14-9(19)5-8(13-11(14)20)15(3-12-5)10-7(18)6(17)4(2-16)21-10/h3-4,6-7,10,16-18H,2H2,1H3,(H,13,20)/t4-,6-,7-,10-/m1/s1

InChI Key

SOBHTUPJYFGBBX-KQYNXXCUSA-N

Isomeric SMILES

CN1C(=O)C2=C(NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CN1C(=O)C2=C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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